5-Benzyl-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one
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Overview
Description
5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrahydroimidazole ring substituted with benzyl and methoxyphenyl groups, along with a thioxo group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may employ mechanochemical methods, which are eco-friendly and offer precise control over stoichiometry. These methods often result in higher yields and reduced environmental impact compared to traditional solution-based procedures .
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl and methoxyphenyl groups may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5-BENZYL-3-(4-METHOXYPHENYL)-2-PHENYLPERHYDROPYRROLO[3,4-D]ISOXAZOLE-4,6-DIONE: Similar structure but with an isoxazole ring.
5-BENZYL-3-(4-METHOXYPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7(4H)-ONE: Contains a pyrazolo[1,5-a]pyrimidine ring.
Uniqueness
5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its thioxo group, which imparts distinct reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H16N2O2S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-benzyl-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-21-14-9-7-13(8-10-14)19-16(20)15(18-17(19)22)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,22) |
InChI Key |
JTNCDKNSZQZFBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=CC=C3 |
Origin of Product |
United States |
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